3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound's molecular formula is , and it possesses a molecular weight of approximately 320.82 g/mol. This compound falls under the classification of pharmaceuticals and organic compounds, particularly those with potential therapeutic applications.
The synthesis of 3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can be approached through various methods, typically involving multi-step organic reactions. One common method is the condensation reaction between 3-chloroaniline and a suitable thiophene derivative followed by cyclization to form the quinazoline ring.
The molecular structure of 3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can be represented using various structural formulas, including SMILES notation:
ClC1=CC=C(C=C1)N(C(=O)C2=CC(=O)N(C2)C3CCCS3)C(=O)N
3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions that are typical for compounds containing amide and aromatic functionalities.
The mechanism of action for 3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors relevant to its pharmacological effects.
3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has potential applications in:
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: